![molecular formula C13H7Cl2NS B13337547 9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
9,11-Dichlorodibenzo[b,f][1,4]thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dichlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that belongs to the class of dibenzothiazepines. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a seven-membered thiazepine ring fused with two benzene rings, with chlorine atoms substituted at the 9th and 11th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine typically involves the cyclization of o-aminothiophenol with o-chlorobenzaldehyde under copper-catalyzed conditions. This reaction forms the thiazepine ring through a C-S cyclization process. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of Vilsmeier reagents. This method includes the reaction of 10H-dibenzo[b,f][1,4]thiazepine-11-one with Vilsmeier reagents in an organic solvent under heating conditions .
Chemical Reactions Analysis
Types of Reactions: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
9,11-Dichlorodibenzo[b,f][1,4]thiazepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, including serotonin, dopamine, and histamine receptors. These interactions can modulate neurotransmitter activity, leading to therapeutic effects such as antipsychotic or anticancer activity .
Comparison with Similar Compounds
Clotiapine: An antipsychotic drug with a similar dibenzothiazepine structure.
Quetiapine: Another antipsychotic agent that shares the dibenzothiazepine core.
Ethyl 4-(11-propyldibenzo[b,f][1,4]thiazepine-2-carboxamido)piperidine-1-carboxylate: A potential cannabinoid-1 inverse agonist.
Uniqueness: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine is unique due to its specific substitution pattern with chlorine atoms at the 9th and 11th positions. This structural feature can influence its pharmacological properties and make it distinct from other dibenzothiazepines.
Properties
Molecular Formula |
C13H7Cl2NS |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
4,6-dichlorobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-5-3-7-11-12(9)16-13(15)8-4-1-2-6-10(8)17-11/h1-7H |
InChI Key |
VMXJENPTDIVPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


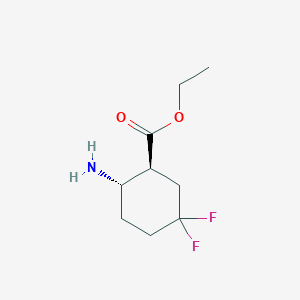
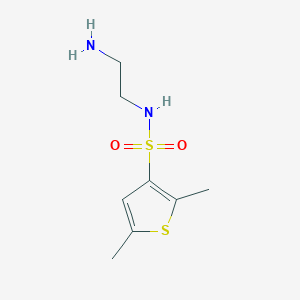
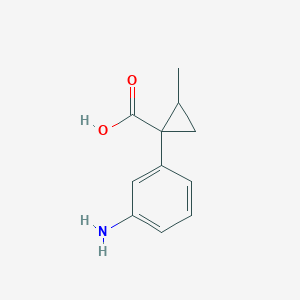
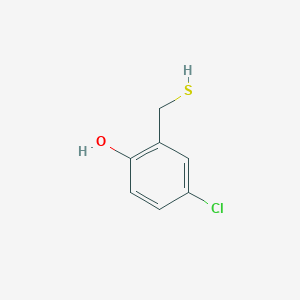
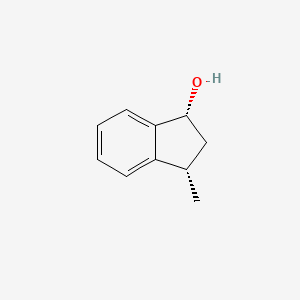
![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)
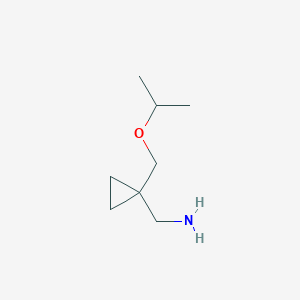

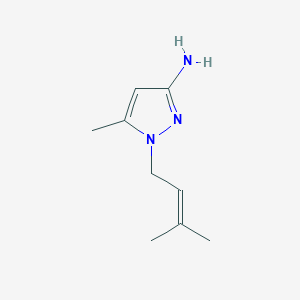
![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
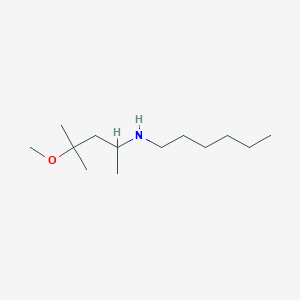
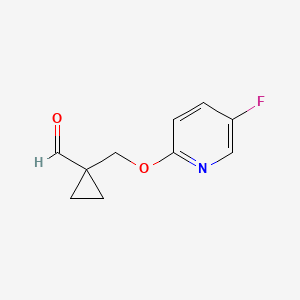
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
